2-(3-bromophenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(3-bromophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group and a hydroxy-nitrophenylmethylidene moiety. It is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-(3-bromophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide involves several steps. One common method includes the reaction of 3-bromophenol with chloroacetyl chloride to form 3-bromophenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(3-bromophenoxy)acetohydrazide. The final step involves the condensation of 2-(3-bromophenoxy)acetohydrazide with 2-hydroxy-5-nitrobenzaldehyde under acidic conditions to yield the target compound .
Chemical Reactions Analysis
2-(3-bromophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(3-bromophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromophenoxy and hydroxy-nitrophenylmethylidene groups contribute to its overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 2-(3-bromophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide include:
2-(2-bromophenoxy)acetohydrazide: This compound has a similar structure but with the bromine atom in a different position, leading to different reactivity and applications.
3-((E)-{2-[2-(4-bromophenoxy)propionyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate: This compound has a more complex structure and is used in different research applications.
Ethyl 2-(3-bromophenoxy)propanoate: This compound is used as a reagent in organic synthesis and has different functional groups compared to the target compound.
Properties
Molecular Formula |
C15H12BrN3O5 |
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Molecular Weight |
394.18 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12BrN3O5/c16-11-2-1-3-13(7-11)24-9-15(21)18-17-8-10-6-12(19(22)23)4-5-14(10)20/h1-8,20H,9H2,(H,18,21)/b17-8+ |
InChI Key |
PBCPQUIGNUOUHG-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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